
3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride, also known as MAPA HCl, is a white crystalline solid . It is a versatile chemical compound with immense potential for scientific research. It is commonly found in skincare products to shrink pores .
Synthesis Analysis
The synthesis of this compound involves a series of synthetic steps . One such method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular formula of this compound is C5H12ClNO2 . The structure of this compound can be represented as Cl.CNCC©C(O)=O .Chemical Reactions Analysis
This compound is often used as an organic synthesis intermediate in chemical research . It can be used to synthesize various drugs and biologically active molecules .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a molecular weight of 153.61g/mol . It is soluble in water and alcohol solvents .科学的研究の応用
Bioavailability and Blood-Brain Barrier Permeability
3-Methoxy-2-methyl-2-(methylamino)propanoic acid hydrochloride has been explored for its bioavailability and blood-brain barrier permeability. Studies conducted on primates and rats indicated that the compound has high oral bioavailability and can cross the blood-brain barrier. This characteristic is significant, implying the potential of the compound to be used in neuropharmacology and for delivering therapeutic agents to the brain. Specifically, a study conducted on cynomolgous monkeys demonstrated that after oral dosing, 80% of the administered compound was absorbed into the systemic circulation, making it a promising candidate for oral medication (Duncan et al., 1992). Another study highlighted its limited brain uptake in rats due to a low blood-brain barrier permeability-surface area product, emphasizing the importance of dose considerations for potential neurotoxic effects (Duncan et al., 1991).
Potential Neuroprotective Properties
The compound has been indicated in the study of neuroprotective drugs. A study involving the labeling of a derivative of this compound with C-11 showed significant accumulation in cortical brain areas of rats after administration. This finding opens pathways for its use in neuroprotection and possibly in treating neurodegenerative diseases (Yu et al., 2003).
Neuropharmacology and Pain Management
Research has also explored the role of this compound's derivatives in neuropharmacology and pain management. A study on the antinociceptive properties of PG-9, a compound related to this compound, indicated its potential in enhancing cholinergic transmission and thereby exerting an antinociceptive effect. This suggests its potential application in the treatment of pain (Ghelardini et al., 1998).
Gastrointestinal Mobility
The compound's derivatives have also been investigated for their effects on gastrointestinal propulsion, indicating potential applications in treating gastrointestinal disorders. A study on the selective 5-HT4-receptor agonist RS67506, related to this compound, showed its efficacy in enhancing lower intestinal propulsion in mice, pointing to its potential utility in addressing gastrointestinal disorders such as constipation (Nagakura et al., 1997).
作用機序
While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that it is a derivative of the naturally occurring amino acid gamma-aminobutyric acid (GABA) and is commonly used in studies of cell physiology and biochemistry.
Safety and Hazards
特性
IUPAC Name |
3-methoxy-2-methyl-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(7-2,4-10-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDTTSALUJVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
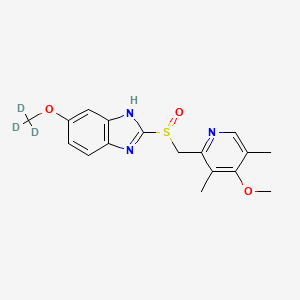
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
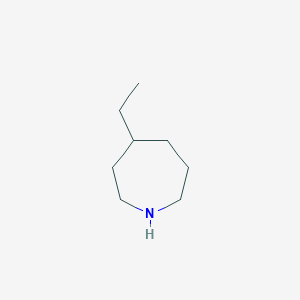
![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

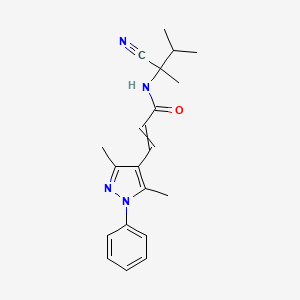
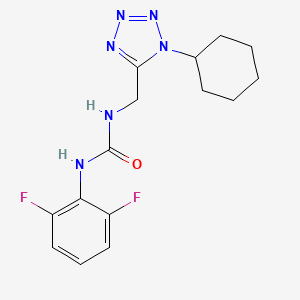
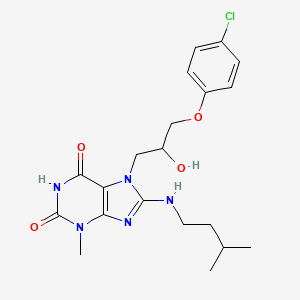
![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
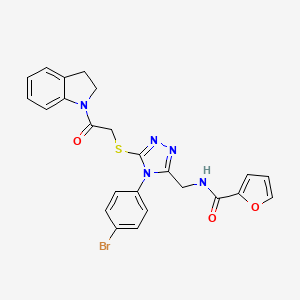
![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)
